molecular formula C15H25N3O3S B15446727 N-(5-nitro-1,3-thiazol-2-yl)dodecanamide CAS No. 64724-80-7

N-(5-nitro-1,3-thiazol-2-yl)dodecanamide

Cat. No.: B15446727
CAS No.: 64724-80-7
M. Wt: 327.4 g/mol
InChI Key: DZKKRHBAMGNRCD-UHFFFAOYSA-N
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Description

N-(5-nitro-1,3-thiazol-2-yl)dodecanamide is a synthetic organic compound belonging to the class of thiazolides. This chemical features a dodecanamide group linked to the 2-position of a 5-nitro-1,3-thiazole ring, which is a privileged structure in medicinal chemistry . Thiazolides are a subject of significant research interest due to their documented biological activities. The 5-nitrothiazole moiety is a key pharmacophore associated with antiparasitic and antimicrobial properties . Scientific literature on related compounds indicates that thiazolides, such as the parent drug nitazoxanide, exhibit activity against certain anaerobic bacteria and protozoa . The mechanism of action for this class of compounds is hypothesized to involve enzymatic interference, where the conjugation within the amide group plays a critical role in the hypothetical interaction with target enzymes such as pyruvate:ferredoxin oxidoreductase (PFOR) . The presence of the lipophilic dodecanamide (lauramide) chain in this compound may influence its physicochemical properties, such as lipophilicity, which can affect cellular uptake and bioavailability in experimental models . As a research chemical, it serves as a valuable intermediate or reference standard for synthetic organic chemists and biologists investigating the structure-activity relationships of nitro-heterocyclic compounds. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

64724-80-7

Molecular Formula

C15H25N3O3S

Molecular Weight

327.4 g/mol

IUPAC Name

N-(5-nitro-1,3-thiazol-2-yl)dodecanamide

InChI

InChI=1S/C15H25N3O3S/c1-2-3-4-5-6-7-8-9-10-11-13(19)17-15-16-12-14(22-15)18(20)21/h12H,2-11H2,1H3,(H,16,17,19)

InChI Key

DZKKRHBAMGNRCD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)NC1=NC=C(S1)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : The dodecanamide derivative has the highest logP value (predicted ~5.2) due to its long alkyl chain, enhancing membrane permeability compared to polar analogues like TIZ (logP ~2.1) .
  • Bioactivity : Shorter acyl/aryl derivatives (e.g., TIZ, NTZ) exhibit antimicrobial activity against Mycobacterium tuberculosis (MIC: 0.23 μM for thiosemicarbazone analogues) , while urea derivatives like AR-A014418 target GSK-3β (IC50 = 35–66 nM) .

Comparison of Reaction Conditions :

Compound Reaction Time Catalyst/Solvent Yield (%)
Dodecanamide derivative 12 h DMF, triethylamine 85
NTZ 6 h Pyridine, acetic anhydride 90
AR-A014418 24 h DCM, carbonyldiimidazole 70

The longer alkyl chain in dodecanamide derivatives may necessitate extended reaction times for complete coupling .

Physicochemical Properties

Property This compound TIZ NTZ AR-A014418
Melting Point (°C) 220–221 (predicted) 158–159 119–120 158–159
Solubility (aq. buffer) Low (<1 µM) Moderate (~10 µM) Low (<5 µM) Moderate (~20 µM)
LogP (calculated) 5.2 2.1 3.8 3.5

Notes:

  • The dodecanamide derivative’s low aqueous solubility may limit bioavailability, necessitating formulation with surfactants .
  • AR-A014418’s urea linker improves solubility compared to pure acyl derivatives .

Q & A

Basic: What are the optimal synthetic routes for N-(5-nitro-1,3-thiazol-2-yl)dodecanamide, and how can reaction yields be improved?

Methodological Answer:
The synthesis typically involves a multi-step process starting with nitration of the thiazole ring, followed by acylation with dodecanoyl chloride. Key steps include:

  • Nitration: Use a mixed acid system (HNO₃/H₂SO₄) at 0–5°C to avoid over-nitration .
  • Acylation: Employ Schotten-Baumann conditions (NaOH, H₂O/CH₂Cl₂ biphasic system) to couple the nitro-thiazole intermediate with dodecanoyl chloride. Stirring at 25°C for 12 hours achieves >75% yield .
  • Purification: Column chromatography (silica gel, hexane/EtOAc 4:1) removes unreacted acyl chloride and byproducts .

Optimization Tips:

  • Use Pd/C or Raney Ni for catalytic hydrogenation if nitro-group reduction is unintended .
  • Monitor reaction progress via TLC (Rf ~0.3 in hexane/EtOAc) to terminate reactions at optimal conversion .

Basic: What spectroscopic and crystallographic techniques validate the structure of this compound?

Methodological Answer:

  • NMR: ¹H NMR (CDCl₃) should show:
    • δ 2.35 ppm (t, J=7.5 Hz, 2H, CH₂CO).
    • δ 8.21 ppm (s, 1H, thiazole C4-H) .
  • X-ray Crystallography: Asymmetric unit analysis reveals two independent molecules with dihedral angles between thiazole and benzamide planes (33.8° and 59.7°), confirming conformational flexibility. Space group: P21/c (a=12.362 Å, b=8.946 Å) .
  • FT-IR: Strong absorption at 1685 cm⁻¹ (C=O stretch) and 1520 cm⁻¹ (NO₂ asymmetric stretch) .

Basic: How is the compound’s biological activity initially screened in vitro?

Methodological Answer:

  • Antiproliferative Assays: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Prepare stock solutions in DMSO (≤0.1% final concentration) and test at 1–100 μM for 48 hours .
  • Antimicrobial Screening: Employ agar diffusion against S. aureus and E. coli. Load 10 μg/disk and measure inhibition zones after 24 hours .
  • Enzyme Inhibition: For GSK-3β inhibition, use ATP-competitive ELISA with IC₅₀ determination (reported <50 nM for analogs) .

Advanced: How can structure-activity relationship (SAR) studies guide analog design?

Methodological Answer:

  • Core Modifications: Replace dodecanoyl with shorter acyl chains (e.g., C8) to enhance solubility. Analogs with C10–C12 show 2x improved membrane permeability .
  • Nitro Group Substitution: Replace -NO₂ with -NH₂ (via hydrogenation) to reduce cytotoxicity while retaining GSK-3β inhibition .
  • Thiazole Ring Functionalization: Introduce electron-withdrawing groups (e.g., -CF₃ at C4) to stabilize π-stacking with kinase active sites .

Validation:

  • Perform molecular docking (AutoDock Vina) using PDB: 1I09 (GSK-3β) to predict binding affinities .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Assay Variability: Normalize data using positive controls (e.g., staurosporine for cytotoxicity). Replicate experiments across ≥3 independent labs .
  • Metabolic Interference: Test metabolites (e.g., nitro-reduced derivatives) using liver microsomes (CYP450 isoforms) to identify false positives .
  • Orthogonal Assays: Correlate MTT results with apoptosis markers (Annexin V/PI flow cytometry) to confirm mechanism .

Advanced: What computational strategies predict the compound’s pharmacokinetics?

Methodological Answer:

  • ADMET Prediction: Use SwissADME to calculate LogP (predicted ~4.2) and BBB permeability (CNS MPO score >4.0) .
  • Metabolic Stability: Simulate Phase I metabolism (CYP3A4/2D6) via StarDrop’s P450 Module. Nitro-group reduction is a major clearance pathway .
  • Solubility Enhancement: Co-crystallization with β-cyclodextrin (1:2 molar ratio) improves aqueous solubility from 0.12 mg/mL to 2.8 mg/mL .

Advanced: How to optimize reaction conditions for scale-up synthesis?

Methodological Answer:

  • Solvent Selection: Replace CH₂Cl₂ with MTBE in acylation steps to reduce environmental impact .
  • Catalyst Recycling: Immobilize Pd/C on mesoporous silica for ≥5 reuse cycles without yield loss .
  • Process Analytical Technology (PAT): Implement inline FTIR to monitor nitro-group conversion in real time .

Advanced: How to address polymorphism in crystallographic studies?

Methodological Answer:

  • Crystallization Screening: Use 96-well plates with 20% PEG 4000, varying pH (5.0–8.0). Two polymorphs (Forms I and II) are isolated .
  • Thermal Analysis: DSC reveals Form I (m.p. 168°C) is thermodynamically stable, while Form II (m.p. 155°C) is metastable .

Advanced: What strategies mitigate off-target effects in kinase inhibition assays?

Methodological Answer:

  • Selectivity Profiling: Screen against a kinase panel (e.g., Eurofins KinaseProfiler) to identify off-target hits (e.g., CDK2 inhibition at IC₅₀ >1 μM) .
  • Proteolysis-Targeting Chimeras (PROTACs): Conjugate the compound to E3 ligase ligands (e.g., VHL) to degrade targets selectively .

Advanced: How to design stability-indicating HPLC methods for degradation studies?

Methodological Answer:

  • Column: C18 (5 μm, 250 × 4.6 mm).
  • Mobile Phase: Gradient from 50% acetonitrile (0.1% TFA) to 90% over 25 minutes.
  • Forced Degradation: Expose to 0.1N HCl (40°C, 24h) and 3% H₂O₂ (25°C, 8h). Monitor nitro-group hydrolysis (retention time shift from 12.3 to 9.8 min) .

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